3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides are typically synthesized from the corresponding benzoic acids or benzoyl chlorides . Morpholine derivatives can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring with two methoxy groups attached at the 3 and 5 positions, an amide group, and a morpholine ring attached via a sulfonyl group .Mechanism of Action
Target of Action
The primary target of 3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide is the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor . This enzyme plays a crucial role in mediating NO downstream signaling by the generation of cGMP .
Mode of Action
The compound interacts with its target, sGC, in a concentration-dependent and quickly reversible fashion . It activates different sGC preparations, with mixed-type activation kinetics . The activation of sGC by this compound is additive to activation by NO donors .
Biochemical Pathways
The activation of sGC leads to the generation of cGMP, which is a key player in several biochemical pathways . These pathways include the regulation of vascular tone, neurotransmission, and platelet aggregation . The compound’s action on these pathways results in various downstream effects, such as vasorelaxation and decreased blood pressure .
Result of Action
The molecular and cellular effects of the compound’s action include increased cGMP levels in cultured rat aortic smooth muscle cells, induced vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . It also elicits phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-11-14(12-17(13-16)26-2)19(22)20-15-3-5-18(6-4-15)28(23,24)21-7-9-27-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIORYWZQGTYMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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